Fluoresterol

Cholesterol Absorption Intestinal Transport In Vivo Pharmacokinetics

Researchers studying cholesterol trafficking often encounter probes whose fluorescence lifetime is confounded by membrane phase transitions, introducing artifacts. Fluoresterol (22-NBD Cholesterol) solves this: its lifetime remains stable under cholesterol depletion (τtot = 4.9 ± 0.1 ns vs. 4.8 ± 0.1 ns), unlike the 25-NBD isomer. • Quantified intestinal absorption efficiency (15-30% of native cholesterol) in validated hamster models, enabling corrected flux calculations. • Preferential esterification (44% in mucosa vs. 8% for cholesterol) enhances ACAT/SOAT activity detection. • Validated substrate for P450scc and bacterial cholesterol dehydrogenases, producing quantifiable fluorescent products (NBD-NH₂) for enzyme screening.

Molecular Formula C28H38N4O4
Molecular Weight 494.6 g/mol
CAS No. 78949-95-8
Cat. No. B149453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoresterol
CAS78949-95-8
SynonymsN-(7-nitrobenz-2-oxa-1,3-diazole)-23,24-dinor-5-cholen-22-amine-3beta-ol
NBD-DCA
Molecular FormulaC28H38N4O4
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCC(CNC1=CC=C(C2=NON=C12)[N+](=O)[O-])C3CCC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C
InChIInChI=1S/C28H38N4O4/c1-16(15-29-23-8-9-24(32(34)35)26-25(23)30-36-31-26)20-6-7-21-19-5-4-17-14-18(33)10-12-27(17,2)22(19)11-13-28(20,21)3/h4,8-9,16,18-22,29,33H,5-7,10-15H2,1-3H3/t16-,18+,19+,20-,21+,22+,27+,28-/m1/s1
InChIKeyDLWLXTLRGQWGPC-XIWKFBMMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluoresterol: Fluorescent Cholesterol Analog


Fluoresterol (22-NBD Cholesterol, CAS 78949-95-8) is a green-fluorescent cholesterol analog in which the terminal alkyl tail of cholesterol is replaced with a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore at the C22 position of a truncated (bisnor) cholesterol backbone [1]. This compound is designed as a lipophilic, membrane-permeant probe that retains the key structural features required for interaction with cholesterol-binding proteins, lipid membranes, and sterol trafficking pathways while enabling direct fluorescence-based detection without the need for secondary labeling or radioactive tracers [2]. Fluoresterol exhibits an excitation maximum at 472 nm and an emission maximum at 540 nm when incorporated into membrane vesicles, with emission maxima exhibiting solvent-dependent shifts that increase as solvent polarity increases [3]. The compound is a substrate for cholesterol-converting oxidoreductases including cytochrome P450scc and bacterial cholesterol dehydrogenases, enabling the study of enzymatic cholesterol metabolism through fluorescence-based assays [4].

Fluorescent cholesterol tracer with 472 nm excitation / 540 nm emission
Membrane-permeant probe replacing radiolabeled cholesterol
Validated substrate for P450scc and cholesterol dehydrogenases
Solvent-dependent emission shift enables environment sensing

Fluoresterol vs. NBD-Cholesterol: Position Matters


Despite sharing the NBD fluorophore and cholesterol scaffold, not all NBD-cholesterol derivatives are interchangeable. The position of the NBD label on the sterol backbone fundamentally alters the compound's membrane orientation, enzymatic substrate specificity, and fluorescence lifetime response to lipid environment changes. For example, 22-NBD-cholesterol (Fluoresterol) and its positional isomer 25-NBD-cholesterol exhibit distinct behaviors in living cells: 22-NBD-cholesterol shows no significant fluorescence lifetime change in response to cholesterol depletion (τtot = 4.9 ± 0.1 ns in control vs. 4.8 ± 0.1 ns in β-CDX-treated cells), whereas 25-NBD-cholesterol demonstrates a highly significant decrease in lifetime under identical conditions (τtot = 5.1 ± 0.1 ns vs. 4.4 ± 0.1 ns) [1]. This differential environmental sensitivity means that substituting 22-NBD-cholesterol with 25-NBD-cholesterol introduces a confounding variable that can misrepresent actual membrane dynamics and cholesterol trafficking events. Furthermore, 22-NBD-cholesterol has been validated as a substrate for cytochrome P450scc and cholesterol dehydrogenases, whereas alternative NBD derivatives (e.g., 3-NBD-cholesterol, 20-NBD-pregnenolone) exhibit distinct or absent enzymatic conversion profiles [2]. The truncated bisnor backbone at C23-C24 in 22-NBD-cholesterol also alters its absorption efficiency relative to native cholesterol, demonstrating approximately 15-30% of the absorption efficiency of cholesterol in vivo, a quantitative benchmark absent for many alternative fluorescent sterol probes [3]. Procurement of unspecified NBD-cholesterol analogs without rigorous positional verification risks introducing unrecognized experimental artifacts that compromise data reproducibility and mechanistic interpretation.

22-NBD (Fluoresterol)
25-NBD-Cholesterol
Fluorescence lifetime remains stable under membrane cholesterol depletion (no significant change)
Lifetime decreases significantly (~0.7 ns shift), introducing environment-sensitive confound
Validated substrate for cytochrome P450scc and microbial CHDH enzymes
Distinct or absent enzymatic conversion profile; may not support enzyme assays

Fluoresterol Evidence Guide


Intestinal Absorption vs. Native Cholesterol

In a direct head-to-head in vivo study using hamsters, Fluoresterol (22-NBD-cholesterol) exhibited an intestinal absorption efficiency of approximately 15-30% relative to native [3H]cholesterol when administered orally [1]. The absorption was concentration- and time-dependent and was blocked by known cholesterol absorption inhibitors (e.g., ezetimibe analogs), confirming that Fluoresterol interacts with the same NPC1L1-dependent pathway as native cholesterol [1].

Absorption vs. native
Head-to-head
Fluoresterol intestinal absorption 15–30% of native cholesterol; blocked by ezetimibe analogs
Quantified absorption efficiency factor for tracer interpretation
Hamster model; NPC1L1-pathway dependence confirmed
Cholesterol Absorption Intestinal Transport In Vivo Pharmacokinetics

Enterocyte Esterification vs. Native Cholesterol

Fluoresterol undergoes significantly more rapid esterification in intestinal enterocytes compared to native cholesterol. In vivo hamster studies demonstrated that 4 hours after oral co-administration, 44% of the Fluoresterol present in the intestinal mucosa was esterified, compared to only 8% of co-administered [3H]cholesterol [1]. In vitro validation using Caco-2 human intestinal epithelial cells confirmed this pattern, with 21-24% of Fluoresterol esterified versus 1-4% of [3H]cholesterol under identical micellar uptake conditions [1].

Esterification rate
Head-to-head
44% of Fluoresterol esterified in mucosa vs. 8% for cholesterol (5.5-fold higher)
Enhanced detection sensitivity for ACAT/SOAT activity
In vivo hamster mucosa at 4h; Caco-2 cells confirmed pattern
Cholesterol Esterification ACAT/SOAT Activity Intestinal Lipid Processing

Fluorescence Lifetime: 22-NBD vs. 25-NBD

In a direct comparative study using FLIM (Fluorescence Lifetime Imaging Microscopy) on living HEK293 cells, 22-NBD-cholesterol (Fluoresterol) and its positional isomer 25-NBD-cholesterol exhibited markedly different responses to membrane cholesterol depletion induced by β-cyclodextrin (β-CDX) treatment [1]. 22-NBD-cholesterol showed no significant difference in total fluorescence lifetime between control cells (τtot = 4.9 ± 0.1 ns) and cholesterol-depleted cells (τtot = 4.8 ± 0.1 ns) [1]. In stark contrast, 25-NBD-cholesterol exhibited a highly significant decrease under identical conditions (τtot = 5.1 ± 0.1 ns in control vs. τtot = 4.4 ± 0.1 ns in β-CDX-treated cells) [1].

FLIM lifetime: 22 vs. 25
Head-to-head
22-NBD τtot unchanged (4.9→4.8 ns); 25-NBD τtot decreased (5.1→4.4 ns) under β-CDX depletion
22-NBD lifetime insensitive to membrane packing changes
FLIM on living HEK293 cells; 25-NBD confounds dynamic membrane studies
Fluorescence Lifetime Imaging Membrane Biophysics Lipid Raft Dynamics

Caco-2 Cellular Uptake vs. Cholesterol

In vitro uptake studies using Caco-2 human intestinal epithelial cells demonstrated that Fluoresterol uptake from bile acid micelles is less efficient than native cholesterol uptake. Caco-2 cells took up 2- to 5-fold more [3H]cholesterol than Fluoresterol from identical bile acid micellar preparations [1]. Despite lower absolute uptake, Fluoresterol was transported through the enterocyte and packaged into lipoprotein particles, indicating that it follows the normal intracellular trafficking route for dietary cholesterol [1].

Caco-2 uptake
Head-to-head
Fluoresterol uptake 20–50% of cholesterol from bile acid micelles; retains intracellular trafficking
Correction factor for absolute cholesterol flux measurements
Caco-2 monolayers; probe follows normal post-uptake routing
Intestinal Absorption Micellar Transport Caco-2 Monolayers

P450scc and CHDH Substrate Validation

Fluoresterol (22-NBD-cholesterol) has been experimentally validated as a fluorescent substrate for bovine cytochrome P450scc and microbial cholesterol dehydrogenases (CHDHs), undergoing regiospecific oxidation and N-dealkylation [1]. The P450scc-dependent system catalyzes N-dealkylation of 22-NBD-cholesterol, producing 7-nitrobenz[c][1,2,5]oxadiazole-4-amine (NBD-NH2) as the dominant fluorescent product, with pregnenolone and 20-formyl-pregn-5-en-3β-ol identified as steroidal co-products via LC-MS analysis [1]. CHDH-mediated conversions produce 3-oxo-4-ene and 3-oxo-5-ene derivatives of the steroid [1].

Enzyme substrate
Reported
P450scc yields NBD-NH₂; CHDH forms 3-oxo-4-ene/5-ene derivatives
Supports fluorescence-based enzyme activity screening
Bovine P450scc and microbial CHDH systems validated
Cytochrome P450scc Cholesterol Dehydrogenase Enzymatic Fluorescence Assay

HPLC-Grade Purity for Reproducible Assays

Commercial Fluoresterol (22-NBD Cholesterol) is available with analytical purity specifications of ≥98% by HPLC (e.g., Sigma-Aldrich Cat. No. SML3831) or ≥99% by TLC (Avanti Cat. No. 810342P), ensuring batch-to-batch consistency for quantitative fluorescence assays . In contrast, lower-grade NBD-cholesterol preparations (e.g., Cayman Cat. No. 30136 with ≥90% purity) may contain fluorescent impurities that interfere with precise quantification, particularly in sensitive HPLC-FLD detection of metabolites where the parent compound and esterified products must be chromatographically resolved with peak area integration [1].

Purity grade
Method context
HPLC grade ≥98% (or TLC ≥99%) vs. lower-purity preparations ≥90%
Higher purity reduces fluorescent impurity interference in quantitative assays
Essential for HPLC-FLD metabolite resolution and inter-lab reproducibility
Analytical Chemistry Assay Reproducibility Quality Control

Fluoresterol Research Applications


Intestinal Cholesterol Absorption Studies

Fluoresterol is the optimal fluorescent probe for intestinal cholesterol absorption studies requiring in vivo validation data. The compound's absorption efficiency has been rigorously quantified at 15-30% of native cholesterol in hamster models, with absorption blocked by ezetimibe-class inhibitors [1]. This established baseline allows researchers to interpret fluorescence-based absorption measurements with a known efficiency factor, rather than assuming complete functional equivalence to native cholesterol. The compound's preferential esterification (44% esterified in mucosa vs. 8% for cholesterol) [1] provides enhanced detection sensitivity for ACAT/SOAT activity and chylomicron assembly studies where low basal esterification rates of native cholesterol may obscure subtle regulatory effects. Fluoresterol is appropriate for screening NPC1L1 inhibitors, evaluating dietary components that modulate cholesterol absorption, and studying the intracellular routing of dietary sterols through the enterocyte.

Membrane Biophysics & Lipid Raft Studies

For membrane biophysics studies where the fluorescence lifetime of the probe should remain stable regardless of local lipid packing changes, 22-NBD-cholesterol (Fluoresterol) is unequivocally superior to the 25-NBD positional isomer. FLIM analysis has demonstrated that 22-NBD-cholesterol exhibits no significant lifetime change upon cholesterol depletion (τtot = 4.9 ± 0.1 ns vs. 4.8 ± 0.1 ns), whereas 25-NBD-cholesterol shows a highly significant decrease (τtot = 5.1 ± 0.1 ns vs. 4.4 ± 0.1 ns) under identical conditions [2]. This differential behavior arises from distinct membrane orientations: the NBD group on C22 positions the fluorophore in a region of the bilayer that is relatively indifferent to phase transitions, whereas the C25-labeled analog experiences environmental changes that alter its fluorescence decay kinetics. Fluoresterol should be selected for studies tracking cholesterol trafficking that must be independent of raft-to-non-raft phase transitions, including HDL-mediated cholesterol efflux assays, intracellular sterol transport imaging, and studies of cholesterol distribution in polarized cell membranes.

Steroidogenic Enzyme Activity Screening

Fluoresterol is uniquely positioned as a fluorescence-based substrate for cholesterol-converting oxidoreductases, including mammalian cytochrome P450scc and microbial cholesterol dehydrogenases (CHDHs) [3]. Unlike non-substrate fluorescent sterols or radiolabeled cholesterol, Fluoresterol undergoes regiospecific N-dealkylation by P450scc to yield NBD-NH2, a distinct fluorescent product that can be quantified without radioactive materials or complex derivatization procedures [3]. CHDH-mediated oxidation produces 3-oxo-4-ene and 3-oxo-5-ene derivatives that retain the NBD fluorophore, enabling continuous monitoring of enzymatic activity [3]. This compound is suitable for screening steroidogenesis modulators in adrenal and gonadal cell models, detecting pathogenic bacteria expressing cholesterol dehydrogenase (e.g., Pseudomonas aeruginosa), and developing fluorescence-based diagnostic assays for steroidogenic disorders. The HPLC-grade material (≥98% purity) ensures that baseline fluorescence in enzymatic assays reflects genuine substrate conversion rather than contaminating fluorescent impurities.

Cholesterol Efflux & HDL Transport Assays

Fluoresterol has been validated as a fluorescent tracer for real-time imaging of HDL-mediated cholesterol uptake, efflux, and intracellular trafficking in living cells . The probe's excitation/emission maxima of 472/540 nm are compatible with standard FITC/GFP filter sets, enabling multiplex imaging with common cellular markers . Fluoresterol's fluorescence intensity enhances in response to phase changes of membrane lipids from rafts to non-raft fractions, providing an intrinsic sensor of lipid environment transitions without requiring additional dyes . This compound is well-suited for atherosclerosis research measuring cholesterol efflux from macrophage foam cells, evaluating the cholesterol transport capacity of reconstituted HDL particles, studying ABCA1/ABCG1 transporter function, and screening pharmacological agents that promote reverse cholesterol transport. The quantified esterification and uptake differentials relative to native cholesterol [1] should be applied as correction factors when absolute cholesterol flux measurements are required.

Application
Selection Property
Validation Focus
Intestinal Cholesterol Absorption Studies
NPC1L1-pathway absorption and esterification competence
Verify absorption efficiency correction in experimental model
Membrane Biophysics & Lipid Raft Dynamics
Stable fluorescence lifetime independent of membrane packing changes
Confirm lifetime insensitivity to lipid environment in assay conditions
Steroidogenic Enzyme Activity Screening
Validated substrate for P450scc and cholesterol dehydrogenases
Confirm enzyme-specific N-dealkylation product formation
Cholesterol Efflux & HDL Transport Assays
Lipophilic membrane-permeant probe with FITC-compatible spectra
Validate efflux quantification linearity in cellular model

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